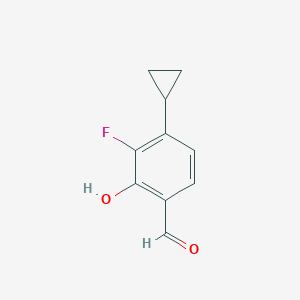
4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde
描述
4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a cyclopropyl group, a fluorine atom, a hydroxyl group, and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of cyclopropylbenzene with a suitable fluorinated aldehyde precursor. The reaction conditions include the use of a Lewis acid catalyst, such as aluminum chloride, and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
化学反应分析
Types of Reactions: 4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed in substitution reactions.
Major Products Formed:
Oxidation: 4-Cyclopropyl-3-fluoro-2-hydroxybenzoic acid.
Reduction: 4-Cyclopropyl-3-fluoro-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In organic chemistry, 4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The compound has shown potential in biological studies, particularly in the field of enzyme inhibition. Its structural similarity to certain natural substrates allows it to act as an inhibitor for specific enzymes, aiding in the study of enzyme mechanisms and the development of therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may have pharmacological activities, including anti-inflammatory and anticancer properties. These derivatives are being explored for their potential use in drug development.
Industry: In the chemical industry, the compound is used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable component in the production of high-performance materials.
作用机制
The mechanism by which 4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
相似化合物的比较
3-Fluoro-4-hydroxybenzaldehyde: Similar structure but lacks the cyclopropyl group.
4-Cyclopropyl-3-hydroxybenzaldehyde: Similar structure but lacks the fluorine atom.
2-Hydroxy-3-fluorobenzaldehyde: Similar structure but has a different position of the hydroxyl and fluorine groups.
Uniqueness: 4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde is unique due to the presence of both the cyclopropyl group and the fluorine atom, which significantly influence its chemical reactivity and biological activity. This combination of functional groups provides a distinct profile compared to similar compounds, making it a valuable tool in research and industry.
属性
IUPAC Name |
4-cyclopropyl-3-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-8(6-1-2-6)4-3-7(5-12)10(9)13/h3-6,13H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOGPTYDLCRKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=C(C=C2)C=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628750-60-6 | |
| Record name | 4-cyclopropyl-3-fluoro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
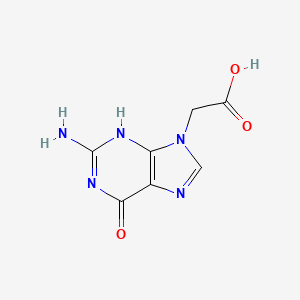
![rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B8051265.png)
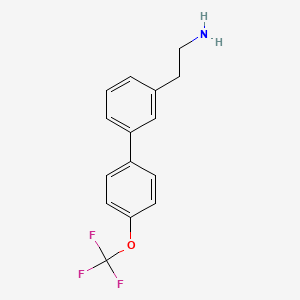

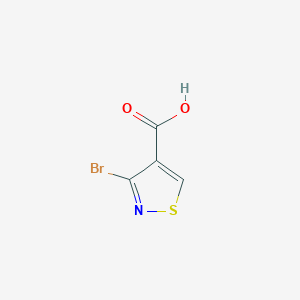



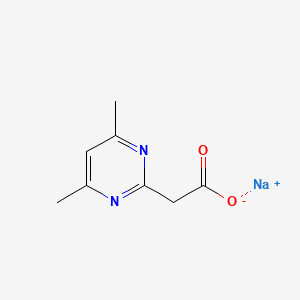
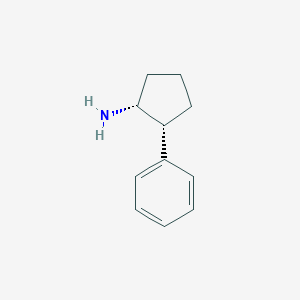
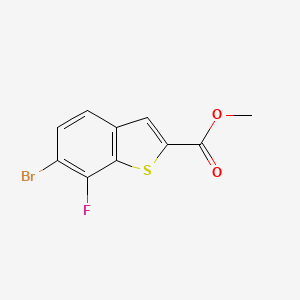
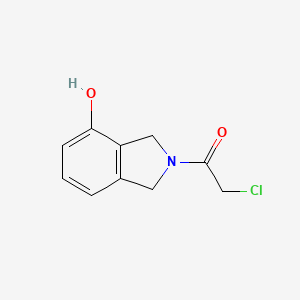

![tert-butyl 4-[2-cyano-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B8051346.png)
